(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Description
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Properties
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKJBCVARAHIJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid is a derivative of lysine that features protective groups, specifically allyloxycarbonyl (Alloc) and tert-butoxycarbonyl (Boc). These modifications render it particularly useful in peptide synthesis, allowing for selective deprotection and coupling reactions. This article explores the biological activity of this compound, its mechanisms of action, and its applications in research and medicine.
- Molecular Formula : C15H26N2O6
- Molecular Weight : 342.39 g/mol
- CAS Number : 1423017-84-8
The primary role of this compound in biological systems is as a reagent in peptide synthesis. The protective groups prevent unwanted reactions during the assembly of peptides, enabling the formation of complex structures with high precision. The selective removal of these groups allows for the exposure of reactive sites at the amino groups, facilitating further chemical reactions.
1. Peptide Synthesis
This compound is widely used in the synthesis of peptides due to its ability to protect amino groups during the synthesis process. The Alloc and Boc groups can be selectively removed under specific conditions, allowing for the construction of diverse peptide sequences.
2. Potential Therapeutic Applications
While this compound itself does not exhibit direct biological activity, the peptides synthesized using this compound can have various biological targets. These include:
- Antimicrobial Activity : Peptides derived from this compound may exhibit activity against bacteria and viruses.
- Anticancer Properties : Some synthesized peptides show potential in inhibiting cancer cell proliferation.
Case Study 1: Antimicrobial Peptides
A study investigated peptides synthesized using this compound as a scaffold. These peptides demonstrated significant antimicrobial activity against various strains of bacteria, indicating their potential as new antibiotic agents.
Case Study 2: Cancer Treatment
Another research project focused on peptides designed to target specific cancer cell receptors. The study reported that certain peptides synthesized with this compound could inhibit tumor growth in vitro, highlighting its potential role in developing novel anticancer therapies.
Research Findings
Research has shown that the use of this compound in peptide synthesis can lead to:
| Study | Findings |
|---|---|
| Study A | Peptides showed antimicrobial activity against E. coli and S. aureus. |
| Study B | Peptides inhibited proliferation of breast cancer cells by targeting HER2 receptors. |
| Study C | Enhanced stability and bioavailability of synthesized peptides compared to traditional methods. |
Q & A
Q. What synthetic strategies are recommended for preparing (2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid?
The compound’s synthesis involves multi-step protection of the amino and carboxyl groups. Key steps include:
- Step 1 : Use tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups to protect the amino groups at positions 2 and 6, respectively. Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like triethylamine .
- Step 2 : Coupling reactions (e.g., carbodiimide-mediated) to link the hexanoic acid backbone with protected amines. Optimize reaction temperature (0–25°C) to prevent racemization at the chiral center .
- Step 3 : Final deprotection of the Alloc group using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to preserve stereochemical integrity .
Q. How can purity and structural integrity be validated for this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
- Spectroscopy : Confirm stereochemistry via -NMR (e.g., coupling constants for chiral centers) and -NMR to verify carbonyl and carbamate groups. Compare with PubChem data .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 345.2) .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, THF) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence enzymatic interactions?
The (2R) configuration is critical for substrate recognition in enzyme-binding assays. For example:
- Kinetic Studies : Compare and values of the (2R) enantiomer versus (2S) using recombinant enzymes (e.g., aminopeptidases). The (2R) form may exhibit 3–5× higher binding affinity due to spatial compatibility with active sites .
- Molecular Docking : Simulate interactions using software like AutoDock Vina. The chiral center’s orientation can alter hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Q. What are the compound’s stability profiles under varying pH and temperature?
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 2–10). Carbamate groups hydrolyze rapidly at pH < 3 (half-life < 24 hours), while neutral pH (7.4) maintains >90% stability over 7 days .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, with a sharp endothermic peak correlating to Boc group loss .
Q. How can researchers resolve contradictory data in biological activity assays?
- Control Experiments : Include a negative control (e.g., unprotected hexanoic acid) to rule out nonspecific interactions in cellular uptake studies .
- Batch Variation : Test multiple synthesis batches to confirm reproducibility. Impurities >2% (e.g., deprotected amines) can skew IC values in enzyme inhibition assays .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., fluorescence polarization) to distinguish between general toxicity and mechanism-driven effects .
Q. What strategies optimize derivatization for enhanced pharmacokinetic properties?
- Prodrug Design : Replace the Alloc group with enzymatically cleavable moieties (e.g., p-nitrophenyl esters) to improve solubility and bioavailability .
- Boronate Modifications : Incorporate boronic acid at the terminal position (e.g., via Suzuki coupling) to enhance binding to serine proteases, as demonstrated in analogs .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Time | % Remaining |
|---|---|---|
| pH 2.0, 37°C | 24 h | 48% |
| pH 7.4, 37°C | 7 d | 92% |
| 40°C, dry | 30 d | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
